3-(3-sulfooxyphenyl)propanoic Acid
Overview
Description
3-(3-Hydroxyphenyl)propionic Acid sulfate is a metabolite of various phenols and glycosides. It is known for its role in the metabolism of certain phenolic compounds, including ferulic acid, dihydroferulic acid, and dihydrocaffeic acid . This compound is often studied for its biological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Hydroxyphenyl)propionic Acid sulfate can be synthesized through both chemical and chemoenzymatic methods. The chemical synthesis typically involves the use of sulfur trioxide complexes, such as sulfur trioxide-pyridine complex or sulfur trioxide-dimethylformamide complex . These reagents react with 3-(3-Hydroxyphenyl)propionic Acid under controlled conditions to form the sulfate ester.
In the chemoenzymatic approach, sulfotransferases, such as those from Desulfitobacterium hafniense, are used along with sulfate donors like p-nitrophenyl sulfate . This method is often preferred for its specificity and mild reaction conditions.
Industrial Production Methods
Industrial production of 3-(3-Hydroxyphenyl)propionic Acid sulfate typically follows the chemical synthesis route due to its scalability. The process involves the reaction of 3-(3-Hydroxyphenyl)propionic Acid with sulfur trioxide complexes in large reactors, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)propionic Acid sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The sulfate ester can be reduced to the corresponding alcohol.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the sulfate group.
Major Products
Oxidation: Produces 3-(3-Oxo-phenyl)propionic Acid.
Reduction: Yields 3-(3-Hydroxyphenyl)propionic Acid.
Substitution: Results in various substituted phenylpropionic acids depending on the nucleophile used.
Scientific Research Applications
3-(3-Hydroxyphenyl)propionic Acid sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)propionic Acid sulfate involves its interaction with cellular targets and modulation of signaling pathways. It has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of E-selectin, a cell adhesion molecule . This effect is mediated through the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propionic Acid
- 3-(2-Hydroxyphenyl)propionic Acid
- 4-Hydroxyphenylacetic Acid
- 2-Hydroxyphenylacetic Acid
Uniqueness
3-(3-Hydroxyphenyl)propionic Acid sulfate is unique due to its specific sulfate ester group, which imparts distinct chemical and biological properties. Unlike its non-sulfated counterparts, this compound exhibits enhanced solubility and different metabolic pathways, making it a valuable tool in biochemical and pharmacological research .
Properties
IUPAC Name |
3-(3-sulfooxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O6S/c10-9(11)5-4-7-2-1-3-8(6-7)15-16(12,13)14/h1-3,6H,4-5H2,(H,10,11)(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWLPDPKVFZEOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235488 | |
Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86321-32-6 | |
Record name | 3-(Sulfooxy)benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86321-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086321326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Sulfooxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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